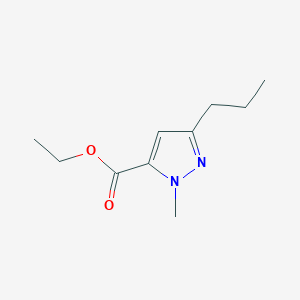

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

Cat. No. B044991

Key on ui cas rn:

133261-07-1

M. Wt: 196.25 g/mol

InChI Key: ZPSRHLWRTVNGSM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05977378

Procedure details

340 g of 20% strength by weight sodium ethylate solution in ethanol were initially introduced into a 1 l 4-necked flask and a mixture of 78 g of 2-pentanone and 146.1 g of diethyl oxalate was added dropwise in the course of 1 hour, while stirring. When the addition was complete, 100 ml of ethanol were added and the mixture was subsequently stirred under reflex for a further hour and then cooled to 50° C. During the subsequent stirring time, 41.5 g of methylhydrazine and 50 ml of ethanol were initially introduced into a 1 l 4-necked flask and 41.4 g of formic acid were added dropwise in the course of 15 minutes, with external cooling. The crude ethyl 2,4-diketoheptanecarboxylate enolate solution prepared as described above was now added to this mixture, the solution being kept at 30 to 40° during the addition in order to prevent the enolate salt from crystallizing out. The temperature of the initial mixture was kept between 30 and 35° C. during the addition. The addition had ended after 1 hour. The suspension present became thinner and thinner in the course of the addition of the ester enolate solution. After the mixture had been subsequently stirred at 30° C. for a further hour, 4.5 g of formic acid were added, the mixture was heated and ethanol was distilled off up to a bottom temperature of 110° C. 505 g of ethanol were obtained. The readily stirrable suspension was cooled to room temperature, and 400 ml of water and 200 ml of toluene were added. The organic phase was separated off and the aqueous phase was extracted with 200 ml of toluene. The combined organic phases were washed with 100 ml of water and the toluene was distilled off. The residue (173.1 g--isomer ratio of 4.5:1 of ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate to ethyl 1-methyl-5-n-propyl-pyrazole-3-carboxylate), a deep brown oil, was separated into the individual components by fractional distillation. 98 g of the desired product were obtained in a purity of 98.9% by weight (determined by gas chromatography). This corresponds to a yield of 56.2% of theory.

Name

2-pentanone

Quantity

78 g

Type

reactant

Reaction Step Four

Name

methylhydrazine

Quantity

41.5 g

Type

reactant

Reaction Step Five

[Compound]

Name

ethyl 2,4-diketoheptanecarboxylate enolate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

enolate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Yield

56.2%

Identifiers

|

REACTION_CXSMILES

|

CC[O-].[Na+].[CH3:5][C:6](=O)[CH2:7][CH2:8][CH3:9].[C:11]([O:18][CH2:19][CH3:20])(=[O:17])[C:12](OCC)=O.[CH3:21][NH:22][NH2:23]>C(O)C.C1(C)C=CC=CC=1.O.C(O)=O>[CH3:21][N:22]1[C:12]([C:11]([O:18][CH2:19][CH3:20])=[O:17])=[CH:5][C:6]([CH2:7][CH2:8][CH3:9])=[N:23]1 |f:0.1|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

41.4 g

|

|

Type

|

solvent

|

|

Smiles

|

C(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

2-pentanone

|

|

Quantity

|

78 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CCC)=O

|

|

Name

|

|

|

Quantity

|

146.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)OCC)(=O)OCC

|

Step Five

|

Name

|

methylhydrazine

|

|

Quantity

|

41.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CNN

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Six

[Compound]

|

Name

|

ethyl 2,4-diketoheptanecarboxylate enolate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

enolate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise in the course of 1 hour

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was subsequently stirred under reflex for a further hour

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

above was now added to this mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution being kept at 30 to 40° during the addition in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

from crystallizing out

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The temperature of the initial mixture was kept between 30 and 35° C. during the addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The suspension present became thinner and thinner in the course of the addition of the ester enolate solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After the mixture had been subsequently stirred at 30° C. for a further hour

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

4.5 g of formic acid were added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

ethanol was distilled off up to a bottom temperature of 110° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

505 g of ethanol were obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The readily stirrable suspension was cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was separated off

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase was extracted with 200 ml of toluene

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic phases were washed with 100 ml of water

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the toluene was distilled off

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue (173.1 g--isomer ratio of 4.5:1 of ethyl 1-methyl-3-n-propyl-pyrazole-5-carboxylate to ethyl 1-methyl-5-n-propyl-pyrazole-3-carboxylate), a deep brown oil, was separated into the individual components by fractional distillation

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1N=C(C=C1C(=O)OCC)CCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 98 g | |

| YIELD: PERCENTYIELD | 56.2% | |

| YIELD: CALCULATEDPERCENTYIELD | 55.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |